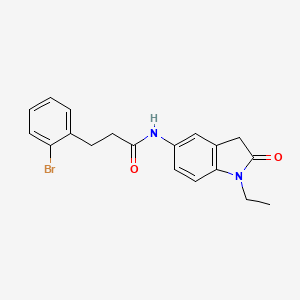

3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide

Description

Properties

IUPAC Name |

3-(2-bromophenyl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O2/c1-2-22-17-9-8-15(11-14(17)12-19(22)24)21-18(23)10-7-13-5-3-4-6-16(13)20/h3-6,8-9,11H,2,7,10,12H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBLXARKNURGJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

Formation of the indolinone core: This can be achieved through cyclization reactions involving aniline derivatives.

Introduction of the bromophenyl group: This step might involve a halogenation reaction using bromine or a brominating agent.

Amide bond formation: The final step could involve coupling the bromophenyl derivative with the indolinone core using amide bond-forming reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the indolinone moiety.

Reduction: Reduction reactions could target the carbonyl group in the indolinone structure.

Substitution: The bromophenyl group is a likely site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions but might include various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:

The compound is of interest as a lead candidate in drug development due to its structural characteristics that may confer specific biological activities. Compounds with similar frameworks have been investigated for their roles in targeting various diseases, including cancer and inflammatory conditions .

Biological Activity:

Research indicates that derivatives of indolinone structures often exhibit significant pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities. The specific interactions of 3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide with biological targets remain to be fully elucidated, but initial studies suggest potential enzyme inhibition capabilities .

Biological Studies

Mechanism of Action:

Understanding the mechanism of action is crucial for determining the therapeutic potential of this compound. Preliminary insights suggest that it may act by binding to specific enzymes or receptors, thereby modulating biological pathways. For example, compounds with similar structures have been shown to inhibit cyclooxygenase enzymes, which are critical in inflammatory responses .

Industrial Chemistry

Synthesis of Complex Molecules:

In industrial applications, this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications that can lead to new compounds with enhanced biological activities or improved pharmacokinetic properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action would depend on its biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The specific molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide

- 3-(2-fluorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide

Uniqueness

The presence of the bromine atom in 3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide might confer unique electronic properties, affecting its reactivity and biological activity compared to its chloro- and fluoro- analogs.

Biological Activity

The compound 3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide is a derivative of indolinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a bromophenyl group, an ethyl substituent on the indolinone moiety, and a propanamide linkage, which may contribute to its biological activity.

Antitumor Activity

Indolinone derivatives have been extensively studied for their antitumor properties . The compound has shown promising results in various studies:

- Mechanism of Action : Research indicates that indolinone derivatives may exert their antitumor effects by targeting multiple biomacromolecules involved in cell proliferation and survival pathways. For instance, they can induce apoptosis in cancer cells by modulating signaling pathways related to cell death and survival .

- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's activity was assessed using standard MTT assays, where it showed significant inhibition of cell viability at micromolar concentrations .

- Case Studies : A study highlighted the efficacy of similar indolinone derivatives in treating breast cancer models, where they effectively reduced tumor growth and induced apoptosis in tumor cells .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor :

- Target Enzymes : Preliminary data suggest that it may inhibit certain enzymes involved in cancer progression, such as kinases and proteases. This inhibition can disrupt critical signaling pathways that cancer cells rely on for growth and survival .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and target enzymes, suggesting a strong potential for further development as a therapeutic agent .

Neuroprotective Effects

Emerging research points to the neuroprotective properties of indolinone derivatives:

- Animal Models : In animal models of neurodegenerative diseases, similar compounds have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage, indicating a potential role in treating conditions like Alzheimer's disease .

- Mechanisms : The neuroprotective effects are thought to arise from the modulation of inflammatory responses and inhibition of apoptotic pathways within neuronal cells .

Research Findings Summary Table

Q & A

Q. What are the key synthetic strategies for preparing 3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Intermediate Preparation : Synthesis of the 2-bromophenyl propanoyl chloride and the 1-ethyl-2-oxoindolin-5-amine precursor.

Amide Coupling : Reacting the propanoyl chloride with the indolin-5-amine under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base).

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity .

- Key Characterization : Confirm intermediates via -NMR and HRMS before proceeding to the final coupling step .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- -NMR and -NMR : Assign proton environments (e.g., indolin-5-yl NH at δ 8.2–8.5 ppm, bromophenyl aromatic protons at δ 7.3–7.8 ppm) and carbon backbone .

- HRMS : Validate molecular ion peaks (e.g., [M+H] at m/z 428.05 for CHBrNO) .

- FTIR : Confirm amide C=O stretch (~1650–1680 cm) and indolinone C=O (~1700 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and reduce side reactions .

- Temperature Control : Maintain 0–5°C during coupling to minimize hydrolysis of the propanoyl chloride .

- Catalyst Screening : Test coupling agents like HATU or EDCI/HOBt for improved amide bond formation efficiency .

- Yield Data : Pilot studies report 65–75% yields with EDCI/HOBt, increasing to 85% with HATU .

Q. What analytical approaches resolve contradictions in biological activity data for structurally similar propanamides?

- Methodological Answer :

- Orthogonal Assays : Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assays) to distinguish target-specific effects from off-target toxicity .

- Dose-Response Studies : Generate IC curves across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific activity .

- Case Study : A related bromophenyl-propanamide showed inconsistent cytotoxicity (IC 2.5 μM in HeLa vs. >10 μM in HEK293), resolved via proteomic profiling to identify differential target expression .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to hypothesized targets (e.g., kinase domains or GPCRs). For example, a bromophenyl analog showed strong binding affinity (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of PI3Kγ .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

- Validation : Cross-reference computational predictions with SPR (surface plasmon resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.